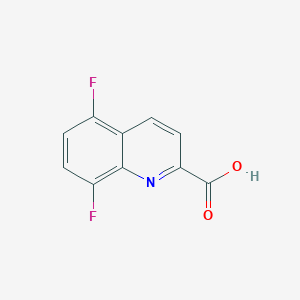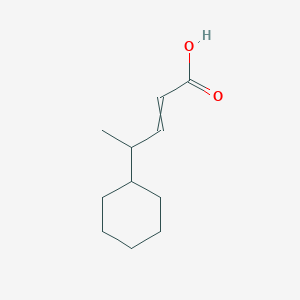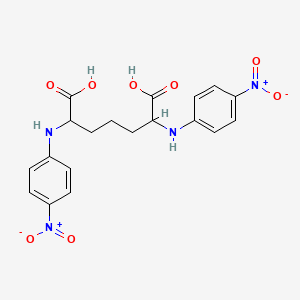
C9H13N3O5S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C9H13N3O5S2 N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide typically involves multiple steps, including the introduction of sulfonyl groups and the formation of the carboximidamide moiety. Common synthetic routes may include:
Sulfonation: Introduction of sulfonyl groups using reagents like methanesulfonyl chloride.
Amidation: Formation of the carboximidamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amidation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can affect various biochemical pathways, leading to therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine (C9H13N3O5): A nucleoside involved in cellular metabolism.
Cytarabine (C9H13N3O5): An antineoplastic agent used in chemotherapy.
Uniqueness
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: is unique due to its dual sulfonyl groups and carboximidamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds like cytidine and cytarabine.
Propiedades
Fórmula molecular |
C9H13N3O5S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C9H13N3O5S2/c1-17-8(14)4-10-7(13)3-6-5-18-9(11-6)12-19(2,15)16/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
Clave InChI |
SFHONXDNMLVNBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)




![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)

![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)

